![molecular formula C15H12ClNO3 B4164752 3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4164752.png)
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid
Overview
Description
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid, also known as N-(4-chlorobenzoyl)-3-methylanthranilic acid (NACMA), is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is sparingly soluble in water and has a molecular weight of 315.77 g/mol. NACMA has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
NACMA exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response, pain, and fever. NACMA inhibits the activity of COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. In addition, NACMA inhibits the production of NO and TNF-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
NACMA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins, which are responsible for the inflammatory response, pain, and fever. NACMA has also been shown to inhibit the production of NO and TNF-α, which are involved in the inflammatory response. In addition, NACMA has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using NACMA in lab experiments include its well-established anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer. However, the limitations of using NACMA in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high doses.
Future Directions
For the study of NACMA include its potential use in the treatment of cancer, as well as its potential use in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. In addition, future studies could focus on improving the solubility and bioavailability of NACMA, as well as its safety profile at high doses. Furthermore, the development of novel analogs of NACMA could lead to the discovery of more potent and selective COX inhibitors with fewer side effects.
Scientific Research Applications
NACMA has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. NACMA has also been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. In addition, NACMA has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-3-11(15(19)20)8-13(9)17-14(18)10-4-6-12(16)7-5-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMAYEWALRDZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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